8,8-Dimethoxy-2,6-dimethyloct-2-ene

Description

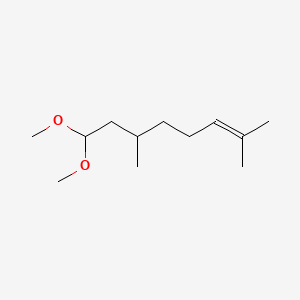

Structure

3D Structure

Properties

IUPAC Name |

8,8-dimethoxy-2,6-dimethyloct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,11-12H,6,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXUFKWNUNQRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883605 | |

| Record name | 2-Octene, 8,8-dimethoxy-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-69-3 | |

| Record name | Citronellal dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octene, 8,8-dimethoxy-2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octene, 8,8-dimethoxy-2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octene, 8,8-dimethoxy-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,8-dimethoxy-2,6-dimethyloct-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8,8-Dimethoxy-2,6-dimethyloct-2-ene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8,8-Dimethoxy-2,6-dimethyloct-2-ene, a unique acyclic monoterpenoid derivative. Due to its specific chemical features, including a terminal dimethyl acetal and an internal double bond, this compound presents potential opportunities in synthetic chemistry and as a building block in drug discovery. This document consolidates available physicochemical data, proposes a theoretical synthetic pathway, and outlines its molecular structure for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 923-69-3 | U.S. EPA |

| Molecular Formula | C12H24O2 | U.S. EPA[1] |

| Molecular Weight | 200.32 g/mol | U.S. EPA[1] |

| IUPAC Name | This compound | U.S. EPA[1] |

Note: The majority of physicochemical properties for this compound are not experimentally determined and must be predicted using computational models. Researchers should use these values with the understanding that they are theoretical estimations.

Molecular Structure

The molecular structure of this compound is characterized by an eight-carbon chain with key functional groups. A double bond is located between the second and third carbon atoms (C2 and C3). Methyl groups are attached to the second and sixth carbon atoms (C2 and C6). The terminal carbon (C8) is bonded to two methoxy groups, forming a dimethyl acetal.

Caption: 2D representation of the molecular structure.

Proposed Synthesis Pathway

While specific, peer-reviewed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles. The most direct approach would involve the acetalization of the corresponding aldehyde, 8-oxo-2,6-dimethyloct-2-ene (citronellal), which is a readily available starting material.

Experimental Protocol: Acid-Catalyzed Acetalization of Citronellal

Objective: To synthesize this compound from citronellal and methanol in the presence of an acid catalyst.

Materials:

-

Citronellal

-

Methanol (anhydrous)

-

Trimethyl orthoformate (optional, as a water scavenger)

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add citronellal and a 5-10 fold molar excess of anhydrous methanol.

-

If using, add 1.2 equivalents of trimethyl orthoformate as a water scavenger.

-

Add a catalytic amount of the anhydrous acid catalyst (e.g., 0.01-0.05 equivalents).

-

If using a co-solvent, add anhydrous dichloromethane or toluene.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Caption: Proposed reaction pathway for synthesis.

Potential Applications and Research Directions

The unique structural features of this compound suggest several potential areas for research and application:

-

Fragrance and Flavor Industry: As a derivative of citronellal, it may possess interesting olfactory properties for use in perfumery and as a flavoring agent.

-

Asymmetric Synthesis: The chiral center at the C6 position makes it a potential precursor for the stereoselective synthesis of more complex molecules.

-

Drug Discovery: The lipophilic backbone combined with the acetal functional group could be explored in the design of novel bioactive compounds. The acetal can act as a protecting group for an aldehyde, which can be released under specific pH conditions, a strategy sometimes employed in prodrug design.

Further research is required to fully characterize this compound and explore its potential in various fields of chemistry and drug development. Experimental validation of its physicochemical properties, the development of optimized and scalable synthetic routes, and the investigation of its biological activity are key areas for future investigation.

References

Spectroscopic and Experimental Data for 8,8-Dimethoxy-2,6-dimethyloct-2-ene: A Search for Available Information

A comprehensive search for spectroscopic data (NMR, IR, Mass Spectrometry) and experimental protocols for the specific compound 8,8-Dimethoxy-2,6-dimethyloct-2-ene has yielded no direct publicly available information. This suggests that the compound may be novel, not extensively studied, or the data is not published in readily accessible scientific literature or databases.

While data for the precise target molecule is unavailable, information has been found for structurally similar compounds. These related molecules can sometimes provide insights into the expected spectral characteristics of the target compound. The identified analogs include:

-

8-methoxy-2,6-dimethyloct-2-ene: This compound differs by having a single methoxy group at the C8 position.

-

8,8-diethoxy-2,6-dimethyloct-2-ene: This analog features two ethoxy groups at the C8 position instead of methoxy groups.

-

(R)-2,6-Dimethyl-oct-2-ene and 2,6-dimethyloct-2-ene: These are the parent hydrocarbon structures lacking the dimethoxy functionality.

-

8-Bromo-2,6-dimethyloct-2-ene: This derivative incorporates a bromine atom at the C8 position.

The absence of specific data for this compound prevents the creation of a detailed technical guide as initially requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and the generation of diagrams for signaling pathways or experimental workflows, cannot be fulfilled without the foundational spectroscopic and experimental information.

For researchers, scientists, and drug development professionals interested in this specific molecule, the current lack of data indicates an opportunity for novel synthesis and characterization. The synthesis of this compound would likely be a multi-step process, potentially starting from a citronellal derivative, followed by chemical modifications to introduce the double bond and the dimethoxy acetal at the terminal position. Following a successful synthesis, a full suite of spectroscopic analyses, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, FT-IR, and high-resolution mass spectrometry, would be required to fully characterize the molecule and confirm its structure.

Until such studies are conducted and the data is published, a comprehensive technical guide on the spectroscopic properties of this compound cannot be compiled.

An In-depth Technical Guide to 8,8-Dimethoxy-2,6-dimethyloct-2-ene: Current Knowledge and Data

A comprehensive review of available scientific literature and chemical databases reveals a significant scarcity of information regarding the discovery, history, and biological activity of 8,8-Dimethoxy-2,6-dimethyloct-2-ene. This technical guide consolidates the limited existing data and highlights the current knowledge gaps for the benefit of researchers, scientists, and drug development professionals.

While a detailed historical account and extensive experimental data are not available in the public domain, this guide provides the foundational chemical information that has been cataloged. The compound is identified by the CAS Number 923-69-3.[1]

Physicochemical Properties

A summary of the basic chemical and physical properties of this compound is presented below. This data is compiled from publicly accessible chemical databases.

| Property | Value | Source |

| Molecular Formula | C12H24O2 | [1] |

| Molecular Weight | 200.32 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 923-69-3 | [1] |

Discovery and History

Currently, there is no available information in scientific literature or historical records detailing the initial discovery or synthesis of this compound. The lack of publications suggests that this compound may be a synthetic intermediate that has not been the primary subject of extensive research. Without primary literature, it is not possible to attribute its discovery to any specific research group or institution or to construct a timeline of its history.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not publicly available. Scientific publications outlining specific reaction conditions, catalysts, solvents, and analytical methods such as NMR, IR, or mass spectrometry for this particular molecule could not be located.

Biological Activity and Signaling Pathways

There is no documented biological activity or established signaling pathways associated with this compound in the current body of scientific literature. A related compound, 8,8-Dimethoxy-2,6-dimethyl-2-octanol, has been noted in the Human Metabolome Database to have very few publications, suggesting that this class of compounds is not extensively studied for its biological effects.[2]

Logical Relationships and Future Research

Given the absence of experimental data, a logical workflow for future investigation of this compound would be necessary. The following diagram illustrates a potential research workflow.

Figure 1. A generalized workflow for the future investigation of a novel chemical entity like this compound.

References

Natural Occurrence of 8,8-Dimethoxy-2,6-dimethyloct-2-ene Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of structural analogs of 8,8-dimethoxy-2,6-dimethyloct-2-ene, an acyclic monoterpenoid ether. While extensive research indicates that this compound itself is not a known naturally occurring compound, a variety of its structural analogs are found in the essential oils and volatile fractions of numerous plants, as well as in fruits and beverages. This guide provides a comprehensive overview of these analogs, their natural sources, and methods for their isolation and characterization. Furthermore, it explores the general biosynthetic pathways of acyclic monoterpenes and touches upon their known biological activities and associated signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Monoterpenes are a diverse class of secondary metabolites synthesized by plants, playing crucial roles in defense, communication, and as precursors to more complex molecules.[1] Acyclic monoterpenoids, characterized by their open-chain C10 isoprenoid structure, are significant components of many essential oils and contribute to the characteristic aroma and flavor of numerous plants, fruits, and spices. While the target compound of this guide, this compound, has not been reported from natural sources, the study of its naturally occurring structural analogs provides a valuable window into the chemical diversity and potential biological activities of this compound class. This guide will focus on the known natural analogs, their sources, and the methodologies for their study.

Natural Occurrence of Analogs

Several structural analogs of this compound have been identified in a variety of natural sources. The following table summarizes these findings, providing the compound name, its structure, and the natural sources from which it has been isolated.

| Compound Name | Structure | Natural Source(s) |

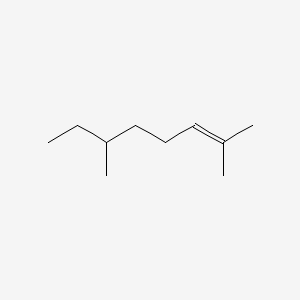

| 2,6-dimethylocta-2,6-diene |  | Camellia sinensis (Tea plant), Magnolia sieboldii, Zingiber officinale (Ginger)[2] |

| 2,6-dimethyl-3,7-octadien-2,6-diol |  | Detected in many fruits and aromatic oils, and in wines. Also found in Gardenia jasminoides.[3][4] |

| 2,7-dimethyl-6-octen-3-one |  | Citrus fruits[5] |

| 2,6-dimethyl-7-octene-2,6-diol |  | Detected in alcoholic beverages and fruits.[6][7] |

| 2,6-dimethyloct-2-ene |  | General acyclic monoterpene, specific natural source not definitively cited in initial search. |

| 2,6-dimethyloct-2-enal |  | General acyclic monoterpene, specific natural source not definitively cited in initial search. |

Experimental Protocols

The isolation and structural elucidation of acyclic monoterpenoids from natural sources typically involve a combination of extraction, chromatography, and spectroscopic techniques.

Isolation Protocol: Steam Distillation

A common method for extracting volatile compounds like acyclic monoterpenes from plant material is steam distillation.[8][9]

Objective: To isolate the essential oil containing acyclic monoterpenoid analogs from a plant matrix.

Materials:

-

Fresh or dried plant material (e.g., leaves, rhizomes, peels)

-

Distilled water

-

Clevenger-type apparatus or similar steam distillation setup

-

Heating mantle

-

Condenser

-

Collection flask

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Organic solvent (e.g., hexane, dichloromethane)

Procedure:

-

The plant material is placed in the distillation flask with a sufficient amount of distilled water.

-

The mixture is heated to boiling, and the steam passes through the plant material, volatilizing the essential oils.

-

The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.

-

The condensate is collected in a receiving vessel. Due to the immiscibility of the essential oil with water, two layers are formed.

-

The aqueous layer is separated from the essential oil using a separatory funnel.

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

The dried essential oil is stored in a sealed vial, protected from light and heat, for further analysis.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the individual components of a complex mixture like an essential oil.[10][11]

Objective: To identify and quantify the acyclic monoterpenoid analogs in the isolated essential oil.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS)

-

Helium carrier gas

Procedure:

-

A diluted sample of the essential oil in a suitable solvent is injected into the GC.

-

The components of the oil are separated based on their volatility and interaction with the stationary phase of the column as they are carried by the helium gas.

-

As each component elutes from the column, it enters the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

The identification of the compounds is achieved by comparing their mass spectra and retention indices with those of reference compounds in spectral libraries (e.g., NIST, Wiley).

-

Quantification can be performed by integrating the peak areas of the identified compounds.

Structural Elucidation Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

For novel compounds or for confirmation of structure, NMR spectroscopy is an indispensable tool.[1][6]

Objective: To determine the precise chemical structure and stereochemistry of an isolated acyclic monoterpenoid analog.

Instrumentation:

-

High-field NMR spectrometer

Procedure:

-

The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

A series of NMR experiments are performed, including:

-

¹H NMR: To identify the types and number of protons in the molecule.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the molecular framework.

-

-

The resulting spectra are analyzed to deduce the complete chemical structure of the compound.

Biosynthesis and Signaling Pathways

General Biosynthesis of Acyclic Monoterpenes

Acyclic monoterpenes are synthesized in plants via the methylerythritol phosphate (MEP) pathway, which takes place in the plastids.[10] The key precursor for all monoterpenes is geranyl diphosphate (GPP).

Caption: General biosynthetic pathway of acyclic monoterpenes.

Biological Activities and Signaling Pathways

Acyclic monoterpenoids have been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[12] Their mechanisms of action often involve the modulation of key signaling pathways. For instance, some acyclic monoterpenoids can influence inflammatory responses by inhibiting the production of pro-inflammatory cytokines through the suppression of the NF-κB signaling pathway. In the context of cancer, they have been observed to induce apoptosis and inhibit cell proliferation by modulating pathways such as the MAPK/ERK and PI3K/Akt pathways.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Distillation of essential oils: An innovative technological approach focused on productivity, quality and sustainability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethyl-3,7-octadiene-2,6-diol | TargetMol [targetmol.com]

- 4. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol, 51276-34-7 [thegoodscentscompany.com]

- 5. 2,6-Dimethyl-3,7-octadiene-2,6-diol | C10H18O2 | CID 527050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jchps.com [jchps.com]

- 7. gcm.edu.pk [gcm.edu.pk]

- 8. engineering.iastate.edu [engineering.iastate.edu]

- 9. scienceequip.com.au [scienceequip.com.au]

- 10. asianpubs.org [asianpubs.org]

- 11. Extraction of essential oil from Zingiber officinale and statistical optimization of process parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

Thermochemical Landscape of 2,6-Dimethyloct-2-ene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data relevant to 2,6-dimethyloct-2-ene and its derivatives. Due to the limited availability of specific experimental data for 2,6-dimethyloct-2-ene, this document utilizes the well-characterized, structurally analogous tetrasubstituted alkene, 2,3-dimethyl-2-butene, as a representative model. The principles and methodologies described herein are directly applicable to the study of 2,6-dimethyloct-2-ene and other highly substituted alkenes.

Principles of Alkene Stability and Thermochemistry

The stability of an alkene is inversely related to its potential energy. More stable alkenes release less energy upon hydrogenation, a reaction that converts the unsaturated alkene to a saturated alkane. The heat of hydrogenation (ΔH°hydrog) is a direct measure of the stability of the carbon-carbon double bond. Generally, alkene stability increases with the degree of substitution at the double bond, following the trend: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. This increased stability is attributed to factors such as hyperconjugation and the greater strength of sp²-sp³ carbon-carbon single bonds compared to sp³-sp³ bonds.

Thermochemical Data for a Representative Tetrasubstituted Alkene

To illustrate the thermochemical properties of a highly substituted alkene like 2,6-dimethyloct-2-ene, the following tables summarize the experimental data for 2,3-dimethyl-2-butene and its corresponding saturated alkane, 2,3-dimethylbutane. This data is sourced from the NIST Chemistry WebBook.[1][2][3]

Table 1: Standard Molar Enthalpy of Formation and Reaction

| Compound | Formula | State | ΔfH° (kJ/mol) | Reaction | ΔrH° (kJ/mol) |

| 2,3-Dimethyl-2-butene | C₆H₁₂ | gas | -54.0 ± 1.4 | Hydrogenation | -110.7 ± 0.7 |

| 2,3-Dimethylbutane | C₆H₁₄ | gas | -164.7 ± 0.7 | - | - |

ΔfH° represents the standard enthalpy of formation at 298.15 K. ΔrH° for hydrogenation is the enthalpy change for the reaction: C₆H₁₂ (g) + H₂ (g) → C₆H₁₄ (g).

Table 2: Standard Molar Entropy and Heat Capacity

| Compound | Formula | State | S° (J/mol·K) | Cp (J/mol·K) |

| 2,3-Dimethyl-2-butene | C₆H₁₂ | gas | 344.6 ± 4.2 | 123.60 |

| liquid | 270.20 | 174.68 | ||

| 2,3-Dimethylbutane | C₆H₁₄ | gas | 358.4 ± 1.3 | 144.3 |

| liquid | 258.6 | 193.3 |

S° is the standard molar entropy and Cp is the constant pressure heat capacity, both at 298.15 K.

Experimental Protocols

The determination of thermochemical data for compounds like 2,6-dimethyloct-2-ene derivatives relies on precise calorimetric measurements. The two primary experimental techniques are combustion calorimetry and hydrogenation calorimetry.

Combustion Calorimetry (Bomb Calorimetry)

This method is used to determine the enthalpy of combustion (ΔcH°) by burning a sample in a constant-volume container (a "bomb") and measuring the heat released.

Methodology:

-

Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the substance is placed in a sample holder within the bomb calorimeter.[4][5][6] A fuse wire of known length and mass is positioned to make contact with the sample.[5][7]

-

Bomb Assembly and Pressurization: A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.[5] The bomb is then sealed and purged with a small amount of oxygen before being filled to a pressure of 25-30 atm with pure oxygen.[5][6]

-

Calorimeter Setup: The sealed bomb is submerged in a precisely measured volume of water in an insulated container (the calorimeter).[5][6] The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[8]

-

Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid.[7] The heat of combustion of the sample is then calculated from the observed temperature rise, accounting for the heat contributions from the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).[6][7] The standard enthalpy of formation can then be derived using Hess's Law.

Hydrogenation Calorimetry

This technique directly measures the enthalpy of hydrogenation (ΔH°hydrog), which is particularly useful for assessing the stability of unsaturated compounds.

Methodology:

-

Catalyst Preparation: A catalyst, typically a finely divided noble metal like platinum or palladium on a carbon support (Pd/C), is placed in a reaction vessel.[9][10]

-

System Setup: The reaction vessel is connected to a gas manifold and placed within a calorimeter. The system is purged with an inert gas, like nitrogen, to remove air.[9]

-

Reactant Introduction: A known amount of the alkene is introduced into the reaction vessel, dissolved in a suitable solvent. The system is then filled with hydrogen gas.[9]

-

Reaction and Measurement: The reaction is initiated, often by stirring to ensure good contact between the reactants and the catalyst. The heat evolved by the exothermic hydrogenation reaction is measured by the temperature change of the calorimeter.

-

Analysis: The enthalpy of hydrogenation is calculated from the measured heat change and the moles of alkene reacted. This value provides a direct measure of the stability of the double bond.[11]

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the thermochemical analysis of a branched alkene.

Caption: Workflow for thermochemical analysis of alkenes.

References

- 1. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 2. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 3. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 4. web.williams.edu [web.williams.edu]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. nsuworks.nova.edu [nsuworks.nova.edu]

- 7. biopchem.education [biopchem.education]

- 8. ivypanda.com [ivypanda.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 11. google.com [google.com]

An In-depth Technical Guide to the Stereoisomers of 2,6-Dimethyloct-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,6-dimethyloct-2-ene, a terpene derivative with potential applications in chemical synthesis and drug discovery. This document outlines the structural features, physicochemical properties, proposed synthetic pathways, and analytical methodologies for the separation and characterization of these isomers.

Introduction to the Stereoisomers of 2,6-Dimethyloct-2-ene

2,6-Dimethyloct-2-ene (C₁₀H₂₀, Molar Mass: 140.27 g/mol ) is a chiral alkene possessing two distinct stereogenic elements: a chiral center at the C6 position and a carbon-carbon double bond at the C2 position capable of geometric isomerism.[1][2][3] This combination gives rise to four unique stereoisomers:

-

(2E,6R)-2,6-dimethyloct-2-ene

-

(2E,6S)-2,6-dimethyloct-2-ene

-

(2Z,6R)-2,6-dimethyloct-2-ene

-

(2Z,6S)-2,6-dimethyloct-2-ene

The (2E,6R) and (2E,6S) isomers are a pair of enantiomers, as are the (2Z,6R) and (2Z,6S) isomers. The relationship between an E and a Z isomer with the same configuration at C6 (e.g., (2E,6R) and (2Z,6R)) is diastereomeric. Understanding the distinct properties and biological activities of each stereoisomer is crucial for applications in fields such as pharmacology and fragrance chemistry, where stereochemistry often dictates efficacy and sensory perception.

Below is a diagram illustrating the relationships between the four stereoisomers.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,6-Dimethyloct-2-ene (Isomeric Mixture and Computed Values)

| Property | Value (Isomeric Mixture) | Computed Value (PubChem) | Reference(s) |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | [1][2][3] |

| Molar Mass | 140.27 g/mol | 140.27 g/mol | [1][2][3] |

| Boiling Point | 163 °C (at 760 mmHg) | Not Available | [4] |

| Density | 0.746 g/mL | Not Available | [4] |

| Refractive Index | 1.425 | Not Available | [4] |

| XLogP3-AA | Not Available | 4.6 | [2][3] |

It is expected that the boiling points, densities, and refractive indices of the four stereoisomers will be very similar.[4] However, the enantiomeric pairs will exhibit optical activity of equal magnitude but opposite direction. The specific rotation for each enantiomeric pair has not been experimentally determined.

Synthesis of Stereoisomers

A specific, documented stereoselective synthesis for each of the four stereoisomers of 2,6-dimethyloct-2-ene is not available. However, a plausible synthetic strategy can be devised based on established methods for the stereoselective synthesis of the chiral center and the E/Z double bond. The synthesis of the closely related chiral monoterpene, citronellal, from geraniol provides a strong precedent for establishing the stereochemistry at the C6 position.[5][6][7][8][9]

The proposed synthetic workflow involves two key stages:

-

Enantioselective reduction to establish the (R) or (S) configuration at C6.

-

Stereoselective olefination to form the (E) or (Z) double bond at C2.

Experimental Protocols (Proposed)

Protocol 3.1.1: Synthesis of (R)- and (S)-Citronellal from Geraniol (Analogous)

This protocol is adapted from the bienzymatic cascade synthesis of citronellal.[5][6][7][8][9]

-

Oxidation of Geraniol to Citral: Geraniol is oxidized to a mixture of (E)- and (Z)-citral using a copper radical oxidase (e.g., CgrAlcOx).

-

Enantioselective Reduction to (R)-Citronellal: The resulting citral mixture is reduced using an ene reductase (e.g., OYE2 from Saccharomyces cerevisiae) to yield (R)-citronellal with high enantiomeric excess.

-

Enantioselective Reduction to (S)-Citronellal: Alternatively, a different ene reductase (e.g., GluER) can be used to produce (S)-citronellal.

-

Purification: The resulting citronellal enantiomer is purified by column chromatography.

Protocol 3.1.2: Stereoselective Olefination to form 2,6-dimethyloct-2-ene

The chiral aldehyde (R- or S-citronellal) would first be modified to the corresponding ketone (6-methylheptan-2-one). This ketone would then undergo a stereoselective olefination.

-

For (E)-Isomers (Wittig or Horner-Wadsworth-Emmons Reaction):

-

The chiral ketone is reacted with a stabilized ylide (e.g., derived from a phosphonate ester) under conditions that favor the formation of the thermodynamically more stable (E)-alkene.

-

-

For (Z)-Isomers (Julia-Kocienski or Still-Gennari Olefination):

-

The chiral ketone is reacted with an appropriate sulfone (for Julia-Kocienski) or phosphonate (for Still-Gennari) under conditions optimized for the kinetic formation of the (Z)-alkene.[10]

-

Separation and Analysis

The separation of the four stereoisomers of 2,6-dimethyloct-2-ene requires a combination of chromatographic techniques. The diastereomers ((E) vs (Z)) can often be separated by standard chromatography, while the enantiomers require a chiral stationary phase.

Experimental Protocols

Protocol 4.1.1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is a general method for the analysis of chiral terpenes and can be adapted for 2,6-dimethyloct-2-ene.[11][12]

-

Sample Preparation: Dilute the sample mixture in a suitable solvent (e.g., hexane or methanol).

-

GC Column: Use a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Cyclodex-B).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at a suitable temperature (e.g., 75 °C), hold for a period to separate volatile components, then ramp the temperature to a higher value (e.g., 230 °C) to elute all compounds. The specific ramp rate and hold times will need to be optimized.

-

-

MS Detection: Use a mass spectrometer in full scan mode to identify the peaks based on their mass spectra. The NIST library can be used for spectral matching.[13]

Protocol 4.1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy for E/Z Isomer Identification

¹H and ¹³C NMR spectroscopy can be used to distinguish between the (E) and (Z) diastereomers. The chemical shifts of the protons and carbons around the double bond will differ.[1][14][15][16]

-

Sample Preparation: Dissolve a purified sample of the diastereomeric mixture or individual isomers in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR:

-

The chemical shift of the vinylic proton at C3 is expected to be different for the (E) and (Z) isomers.

-

The coupling constants between the protons on C3 and C4 will also differ.

-

Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of the substituents on the double bond, confirming the E/Z configuration.

-

-

¹³C NMR:

-

The chemical shifts of the carbons of the double bond (C2 and C3) and the allylic carbons will be different for the (E) and (Z) isomers.

-

Protocol 4.1.3: Optical Rotation Measurement

This is a standard procedure to determine the optical activity of the purified enantiomers.

-

Sample Preparation: Prepare a solution of the purified enantiomer of known concentration in a suitable solvent.

-

Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).

-

Measurement:

-

Zero the instrument with the pure solvent.

-

Measure the observed rotation of the sample solution.

-

Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activities or involvement in signaling pathways of the individual stereoisomers of 2,6-dimethyloct-2-ene. Given that stereochemistry is a critical determinant of biological function for many terpenes, it is plausible that the four stereoisomers of 2,6-dimethyloct-2-ene will exhibit different biological effects. Further research is required to elucidate their potential pharmacological or physiological roles.

Conclusion

The four stereoisomers of 2,6-dimethyloct-2-ene represent distinct chemical entities with potentially unique properties and biological activities. While specific experimental data for these compounds are limited, this guide provides a framework for their synthesis, separation, and characterization based on established chemical principles and analogous compounds. The detailed protocols and workflows presented herein offer a starting point for researchers interested in exploring the potential of these stereoisomers in various scientific and industrial applications. Further investigation is warranted to fully characterize each isomer and to uncover their potential roles in drug development and other fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (R)-2,6-Dimethyl-oct-2-ene | C10H20 | CID 11322496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (s)-2,6-Dimethyl-oct-2-ene | C10H20 | CID 10986326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-dimethyloct-2-ene [stenutz.eu]

- 5. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme | TU Delft Repository [repository.tudelft.nl]

- 7. research.tudelft.nl [research.tudelft.nl]

- 8. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective synthesis of ( R )-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00034C [pubs.rsc.org]

- 10. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]

- 11. Chiral terpene analysis [bio-protocol.org]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

- 13. 2-Octene, 2,6-dimethyl- [webbook.nist.gov]

- 14. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. nmr spectroscopy - Which has the higher chemical shift E/Z alkene? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8,8-Dimethoxy-2,6-dimethyloct-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8-Dimethoxy-2,6-dimethyloct-2-ene, a monoterpenoid derivative, is a compound of interest in the fields of organic synthesis and fragrance chemistry. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and characterization. While specific pharmacological data for this compound is limited, we will explore the broader context of terpenoids and their known interactions with biological signaling pathways, offering insights into potential areas of investigation for drug development professionals.

Chemical Identity and Synonyms

The compound with the IUPAC name This compound is more commonly known by its synonym, citronellal dimethyl acetal .

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Citronellal dimethyl acetal, 3,7-Dimethyl-6-octenal dimethyl acetal, 2-Octene, 8,8-dimethoxy-2,6-dimethyl- |

| CAS Number | 923-69-3 |

| Molecular Formula | C₁₂H₂₄O₂ |

| Molecular Weight | 200.32 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 246-247 °C at 760 mmHg | [1] |

| Flash Point | 72.2 °C (162 °F) | [1] |

| Density | 0.857 g/cm³ | [2] |

| Refractive Index | 1.435 | [2] |

| Solubility | Soluble in alcohol; insoluble in water | [1] |

Experimental Protocols

Synthesis of this compound (Citronellal Dimethyl Acetal)

A common method for the synthesis of acetals is the acid-catalyzed reaction of an aldehyde or ketone with an alcohol. The following protocol is adapted from a procedure for the synthesis of citronellal dimethyl acetal using gaseous HCl as a catalyst to minimize side reactions like cyclization.[3]

Materials:

-

Citronellal (10 mL)

-

Absolute methanol (20 mL)

-

Anhydrous Calcium Chloride (CaCl₂) (2 g)

-

Gaseous Hydrogen Chloride (HCl)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube

-

Drying tube

-

pH indicator paper or pH meter

Procedure:

-

To a three-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, add citronellal (10 mL), absolute methanol (20 mL), and anhydrous CaCl₂ (2 g).

-

At room temperature, bubble gaseous HCl through the mixture at a flow rate of approximately 12 mL/minute until the pH of the mixture reaches 2-3.

-

Seal the flask and stir the reaction mixture at 30°C for 48 hours. The progress of the reaction can be monitored by taking samples at intervals (e.g., 12, 24, and 48 hours) and analyzing them by gas chromatography (GC).

-

Upon completion of the reaction, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure (e.g., 5 cmHg) to yield pure this compound.[3]

Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for assessing the purity of the synthesized product and confirming its molecular weight. The mass spectrum of the related citral diethyl acetal shows a molecular ion peak, which can be expected for this compound as well.[4]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-O-C stretching of the acetal group (typically in the 1050-1150 cm⁻¹ region) and the C=C stretching of the alkene group (around 1670 cm⁻¹). The absence of a strong carbonyl (C=O) peak from the starting citronellal (around 1720 cm⁻¹) indicates the completion of the reaction.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a crucial tool for structural elucidation. For the closely related hydroxycitronellal dimethyl acetal, characteristic peaks for the methoxy groups appear around 3.50 ppm, and the methine proton of the acetal group is observed around 4.19 ppm.[1] Similar shifts would be expected for the title compound, along with signals corresponding to the olefinic and aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methoxy carbons and the acetal carbon, in addition to the signals for the olefinic and aliphatic carbons.

Potential Applications and Signaling Pathways

While specific biological activities of this compound are not extensively documented, its structural class, terpenoids, is a rich source of bioactive molecules with significant potential in drug discovery.[6] Terpenoids are known to modulate various signaling pathways involved in inflammation, cancer, and neurological disorders.[7][8][9]

General Terpenoid Signaling Pathway Involvement

Many terpenes and their derivatives have been shown to exert their effects by modulating key inflammatory and cell survival pathways. A representative signaling pathway often affected by terpenoids is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Caption: General NF-κB signaling pathway and a potential point of inhibition by terpenoid derivatives.

This diagram illustrates how pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB pathway, leading to the transcription of inflammatory genes. Many terpenoids have been shown to inhibit this pathway, often by targeting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This anti-inflammatory action makes terpenoids an interesting class of compounds for the development of new therapeutics.

Experimental Workflow Visualization

The synthesis and characterization of this compound follow a logical experimental workflow.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound, or citronellal dimethyl acetal, is a readily synthesizable monoterpenoid derivative. This guide has provided essential information on its identity, properties, and a detailed experimental protocol for its preparation and characterization. While direct pharmacological applications are yet to be extensively explored, the broader class of terpenoids demonstrates significant biological activity, particularly in modulating inflammatory signaling pathways. This suggests that this compound and similar structures could be valuable starting points for further investigation in the field of drug discovery and development. The provided experimental workflows and pathway diagrams serve as a foundational resource for researchers embarking on the study of this and related compounds.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. researchgate.net [researchgate.net]

- 3. Sintesis Dimetil Asetal Sitronelal Dengan Katalis Gas Hcl - Neliti [neliti.com]

- 4. datapdf.com [datapdf.com]

- 5. longdom.org [longdom.org]

- 6. Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The potential therapeutic value of terpenes [accscience.com]

- 8. Plant-based secondary metabolites as natural remedies: a comprehensive review on terpenes and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Plant-based secondary metabolites as natural remedies: a comprehensive review on terpenes and their therapeutic applications [frontiersin.org]

Navigating the Safety Profile of 8,8-Dimethoxy-2,6-dimethyloct-2-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

While a definitive GHS classification for 8,8-Dimethoxy-2,6-dimethyloct-2-ene is not established, analogous compounds suggest potential hazards. Based on the available data for similar molecules, a potential GHS classification could include the following:

Table 1: Potential GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

This classification is extrapolated from data on related compounds and should be confirmed with experimental data.

Toxicological Profile

Comprehensive toxicological data for this compound has not been thoroughly investigated. The following table summarizes toxicological data for a related compound, highlighting the need for caution.

Table 2: Ecotoxicity Data for a Structurally Related Compound

| Test | Species | Endpoint | Value | Exposure Time | Guideline |

| Acute immobilisation | Daphnia magna (Water flea) | EC50 | 38 mg/l | 48 h | OECD Test Guideline 202 |

| Growth inhibition | Desmodesmus subspicatus (green algae) | EC50 | 80 mg/l | 72 h | OECD Test Guideline 201 |

No data is available regarding acute oral, dermal, or inhalation toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for this compound itself.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not available. However, the ecotoxicity data for a related compound references standard OECD guidelines, which provide detailed methodologies.

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This test exposes daphnids to the test substance at a range of concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50, the concentration that immobilizes 50% of the daphnids, is then determined.

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This method exposes a population of exponentially growing green algae to the test substance in a nutrient-rich medium over 72 hours. The inhibition of growth is measured by the reduction in biomass and/or growth rate relative to control cultures. The EC50 for growth inhibition is calculated.

Handling, Storage, and First Aid

Given the potential hazards, the following handling, storage, and first aid procedures are recommended.

Table 3: Handling, Storage, and Personal Protective Equipment (PPE)

| Aspect | Recommendation |

| Handling | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. |

| Storage | Store in a well-ventilated place. Keep cool. |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH (US) standards. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator may be required. |

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Logical Workflow for Hazard Response

The following diagram illustrates a logical workflow for responding to a potential exposure or incident involving a hazardous chemical like this compound, based on its potential GHS classification.

Caption: Logical workflow for responding to skin or eye contact with a hazardous substance.

Conclusion

While specific safety and toxicological data for this compound are currently lacking, a precautionary approach is warranted based on information available for structurally similar compounds. Researchers and drug development professionals should handle this compound with care, utilizing appropriate personal protective equipment and adhering to safe laboratory practices. Further investigation into the specific toxicological properties of this compound is necessary to establish a definitive safety profile.

Methodological & Application

Application Notes and Protocols: Reaction Mechanisms Involving 8,8-Dimethoxy-2,6-dimethyloct-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of key reaction mechanisms involving 8,8-dimethoxy-2,6-dimethyloct-2-ene, a versatile acyclic monoterpenoid derivative. This document details experimental protocols and presents quantitative data for several synthetically important transformations, including acid-catalyzed hydrolysis and subsequent intramolecular Prins cyclization, selective ozonolysis, allylic oxidation, and epoxidation. The information herein is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this compound as a building block for more complex molecular architectures.

Introduction

This compound, also known as citronellal dimethyl acetal, is a protected form of citronellal, a naturally occurring monoterpenoid aldehyde. The acetal functionality serves as a protective group for the aldehyde, allowing for selective reactions at the trisubstituted alkene. This document outlines protocols for the transformation of this versatile starting material, providing a foundation for the synthesis of a variety of derivatives, including those with potential applications in fragrance, agrochemicals, and pharmaceuticals.

Acid-Catalyzed Hydrolysis and Intramolecular Prins Cyclization

The dimethyl acetal of citronellal can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then undergo an intramolecular ene reaction, specifically a Prins cyclization, to yield isopulegol isomers. This transformation is a key step in the synthesis of menthol and other p-menthane derivatives. The reaction is typically catalyzed by Brønsted or Lewis acids.

Data Presentation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isopulegol Selectivity (%) | Reference |

| Al-TUD-1 | Toluene | 80 | 6 | ~30 | >95 | [1] |

| Zr-TUD-1 | Toluene | 80 | 6 | ~20 | >95 | [1] |

| Al-Zr-TUD-1 (1:3) | Toluene | 80 | 6 | ~60 | >95 | [1] |

| 25% WO3/Al2O3/SiO2 | Not Specified | Not Specified | 24 | 90 | 97 | |

| ZSM-5 | Not Specified | Not Specified | 3 | 85.1 | 82 |

Note: The data presented is for the cyclization of citronellal, the hydrolyzed product of this compound. The acetal hydrolysis is assumed to be a rapid preceding step under the acidic reaction conditions.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Toluene (or other suitable solvent)

-

Acid catalyst (e.g., Al-Zr-TUD-1, 50 mg per 4 mmol of substrate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of this compound in toluene, add the acid catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 6-24 hours), monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired isopulegol isomers.

Diagrams

Caption: Acid-catalyzed hydrolysis followed by Prins cyclization.

Selective Ozonolysis

Ozonolysis of this compound allows for the selective cleavage of the carbon-carbon double bond. The acetal group is stable under typical ozonolysis conditions, leading to the formation of 4,4-dimethoxy-2-methylpentanal. A reductive work-up is employed to obtain the aldehyde product directly.

Data Presentation

| Substrate | Solvent | Work-up | Product | Yield (%) | Reference |

| Citronellal ethylene acetal | CH2Cl2/MeOH | Me2S | 5-(1,3-dioxolan-2-yl)-4-methyl-1-pentanal | 40-80 |

Note: Data is for the closely related citronellal ethylene acetal. Yields for the dimethyl acetal are expected to be in a similar range.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Ozone (O₃)

-

Dimethyl sulfide (DMS) or Zinc dust/Acetic acid

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in a mixture of dichloromethane and methanol (e.g., 2:1 v/v) in a three-necked flask equipped with a gas inlet tube and a gas outlet connected to a trap.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble a stream of ozone through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add the reducing agent (e.g., dimethyl sulfide, 1.5 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 4,4-dimethoxy-2-methylpentanal.

Diagrams

References

Application Notes and Protocols: 8,8-Dimethoxy-2,6-dimethyloct-2-ene in Fragrance Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8-Dimethoxy-2,6-dimethyloct-2-ene is a synthetic aroma chemical with potential applications in fragrance compositions. As an acetal, it is derived from the corresponding aldehyde, 2,6-dimethyloct-2-enal, which is a structural isomer of the well-known fragrance ingredient citronellal. The formation of the dimethyl acetal significantly enhances the stability of the molecule, particularly in alkaline media, making it suitable for a wide range of product applications. This document provides detailed application notes and protocols for the use of this compound in fragrance chemistry, based on the known properties of structurally related compounds.

Olfactory Profile

The olfactory profile of this compound is not extensively documented in publicly available literature. However, based on its structure and the known characteristics of similar aroma chemicals like citronellal dimethyl acetal and hydroxycitronellal dimethyl acetal, a predicted scent profile can be described.

Predicted Olfactory Characteristics:

-

Primary Notes: Fresh, citrus (lemon-like), and green.

-

Secondary Notes: Mildly floral with waxy and rosy undertones.

-

Overall Impression: A clean, fresh, and slightly sweet citrus-green aroma with improved stability and a softer profile compared to its parent aldehyde. The acetal structure likely mellows the harshness often associated with aldehydes, resulting in a smoother and more natural scent impression.[1]

Applications in Fragrance Chemistry

The stability and olfactory profile of this compound make it a versatile ingredient for various fragrance applications.

-

Functional Fragrances: Due to its excellent stability in alkaline conditions, this ingredient is highly suitable for functional products such as soaps, detergents, and other household cleaners.[2][3]

-

Fine Fragrances: It can be used as a modifier in citrus and floral compositions, providing a long-lasting freshness and lift to the top and middle notes. It can blend well with other citrus, floral, and green notes.

-

Fixative: While not a primary fixative, its higher molecular weight and lower volatility compared to its parent aldehyde suggest it can contribute to the longevity of a fragrance. Hydroxycitronellal dimethyl acetal, a related compound, is noted to act as a fixative.[4]

Data Presentation

The following tables summarize key quantitative data for this compound and its structurally related compounds. Data for the target molecule is predicted based on these analogues.

Table 1: Physicochemical Properties

| Property | This compound (Predicted) | Citronellal Dimethyl Acetal | Hydroxycitronellal Dimethyl Acetal |

| Molecular Formula | C₁₂H₂₄O₂ | C₁₂H₂₄O₂ | C₁₂H₂₆O₃ |

| Molecular Weight | 200.32 g/mol | 200.32 g/mol [5] | 218.33 g/mol |

| Boiling Point | ~246-247 °C @ 760 mmHg | 246-247 °C @ 760 mmHg[6] | >100 °C (Flash Point)[2] |

| Vapor Pressure | ~0.041 mmHg @ 25 °C | 0.041 mmHg @ 25 °C[6] | Not available |

| LogP (o/w) | ~3.4 | 3.423 (est)[6] | 1.762 (est)[2] |

Table 2: Fragrance Properties and Usage Levels

| Property | This compound (Predicted) | Citronellal | Hydroxycitronellal Dimethyl Acetal |

| Odor Type | Citrus, Green, Floral, Waxy | Aldehydic, Citrus, Fresh, Green[7] | Floral, Green, Waxy, Rose, Muguet[2] |

| Odor Strength | Medium | Medium to Strong[7] | Low[2] |

| Substantivity on Blotter | >200 hours | 7 hours[8] | 400 hours[2] |

| Recommended Usage Level in Concentrate | 0.5 - 8% | 0.03 - 2.1%[8] | Up to 10%[3] |

| Stability | Good in alkaline media | Unstable in acid and base[9] | Good in alkaline media[2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of citronellal dimethyl acetal. The starting material would be 2,6-dimethyloct-2-enal.

Materials:

-

2,6-dimethyloct-2-enal

-

Methanol (absolute)

-

Anhydrous Calcium Chloride (CaCl₂) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

HCl gas (optional, for pH adjustment)

-

Sodium bicarbonate solution (5%)

-

Hexane or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer and a condenser, combine 10 mL of 2,6-dimethyloct-2-enal, 20 mL of absolute methanol, and 2 g of anhydrous calcium chloride.[3]

-

Acid Catalysis: Slowly bubble HCl gas through the mixture with gentle stirring at room temperature until the pH of the solution reaches 2-3.[3] Alternatively, a catalytic amount of p-toluenesulfonic acid can be used.

-

Reaction: Stir the mixture at 30°C for 48 hours. Monitor the reaction progress by taking samples at intervals (e.g., 12, 24, and 48 hours) and analyzing them by GC-MS.[3]

-

Workup: After the reaction is complete, neutralize the mixture with a 5% sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane. Wash the organic layer with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[3]

Protocol 2: Olfactory Evaluation

Materials:

-

This compound (10% solution in ethanol)

-

Standard fragrance blotters

-

Panel of trained evaluators

Procedure:

-

Preparation: Dip a fragrance blotter into the 10% solution of this compound, ensuring about 1 cm of the blotter is saturated.

-

Initial Evaluation (Top Note): Immediately after dipping, allow the blotter to air for a few seconds to let the solvent evaporate slightly. Present the blotter to the evaluators and ask them to describe the initial scent impression.

-

Middle Note Evaluation: Evaluate the scent from the blotter again after 15-30 minutes to assess the evolution of the fragrance and the character of the middle notes.

-

Dry-Down Evaluation (Base Note): Evaluate the scent from the blotter after 2, 6, and 24 hours to determine the dry-down characteristics and the tenacity of the fragrance.

-

Data Collection: Record the descriptive terms used by the evaluators at each time point.

Protocol 3: Stability Testing in an Alkaline Medium (Soap Base)

Materials:

-

This compound

-

Unfragranced soap base (pH 9-10)

-

Control fragrance aldehyde (e.g., 2,6-dimethyloct-2-enal)

-

Glass jars with airtight lids

-

Oven

Procedure:

-

Sample Preparation: Prepare two batches of the soap base. In the first batch, incorporate this compound at a concentration of 1%. In the second batch, incorporate the control aldehyde at the same concentration.

-

Initial Evaluation: Evaluate the scent of both soap bases immediately after preparation.

-

Accelerated Aging: Store the sealed glass jars in an oven at 40°C for 4 weeks.

-

Weekly Evaluation: Once a week, remove the samples from the oven, allow them to cool to room temperature, and evaluate the scent intensity and character. Note any changes in color or consistency of the soap base.

-

Final Evaluation: After 4 weeks, perform a final olfactory evaluation and compare the stability of the acetal to the aldehyde.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Proposed position in a citrus-floral fragrance pyramid.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. hydroxycitronellal dimethyl acetal, 141-92-4 [thegoodscentscompany.com]

- 3. neliti.com [neliti.com]

- 4. chemimpex.com [chemimpex.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. citronellal dimethyl acetal, 923-69-3 [thegoodscentscompany.com]

- 7. Perfumers Apprentice - Acetal (Natural) ** [shop.perfumersapprentice.com]

- 8. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN115557832B - Synthesis method of citronellal - Google Patents [patents.google.com]

Synthesis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the laboratory synthesis of 8,8-Dimethoxy-2,6-dimethyloct-2-ene, a dimethyl acetal derivative of potential interest in fragrance, flavor, and pharmaceutical research. The synthesis is based on the acid-catalyzed acetalization of the corresponding aldehyde, 2,6-dimethyloct-2-en-8-al, with methanol. This protocol is designed for researchers, scientists, and professionals in drug development, offering a clear, step-by-step guide to the synthesis, purification, and characterization of the target compound.

Introduction

Acetal functional groups are widely used as protecting groups for aldehydes and ketones in organic synthesis due to their stability under neutral and basic conditions, while being readily cleavable under acidic conditions.[1] The target molecule, this compound, is a dimethyl acetal of a terpenoid-like aldehyde. The synthesis of such acetals is typically achieved through the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst.[1][2] This protocol adapts a general and efficient method for dimethyl acetal formation using a catalytic amount of acid, which is a common and effective strategy for this type of transformation.[3][4][5]

Reaction Scheme

The synthesis of this compound proceeds via the acid-catalyzed reaction of 2,6-dimethyloct-2-en-8-al with methanol.

Starting Material: 2,6-dimethyloct-2-en-8-al Reagent: Methanol Catalyst: Hydrochloric Acid (catalytic amount) Product: this compound

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,6-dimethyloct-2-en-8-al | ≥95% | Commercially Available |

| Methanol (anhydrous) | ACS Grade | Standard Supplier |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier |

| Diethyl Ether | ACS Grade | Standard Supplier |

| Hexane | ACS Grade | Standard Supplier |

| Ethyl Acetate | ACS Grade | Standard Supplier |

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethyloct-2-en-8-al (10.0 g, 64.8 mmol) in anhydrous methanol (50 mL).

-

Catalyst Addition: To the stirred solution, add 2-3 drops of concentrated hydrochloric acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7).

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the resulting residue, add diethyl ether (50 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with diethyl ether (2 x 25 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 100% hexane).

-

Product Characterization: Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary:

| Parameter | Value |

| Starting Aldehyde Mass | 10.0 g |

| Molar Mass of Aldehyde | 154.25 g/mol |

| Moles of Aldehyde | 64.8 mmol |

| Molar Mass of Product | 200.34 g/mol |

| Theoretical Yield | 12.98 g |

| Typical Experimental Yield | 10.4 - 11.7 g (80-90%) |

| Purity (by GC-MS) | >98% |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

-

Organic solvents are flammable; avoid open flames and sparks.

Conclusion

This protocol outlines a reliable and efficient method for the synthesis of this compound. The procedure is based on well-established principles of acetal formation and can be readily implemented in a standard organic chemistry laboratory. The high yield and purity of the product make this protocol suitable for producing material for further research in various fields.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. EP0570719B1 - Process for producing acetaldehyde dimethylacetal - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Detection of 8,8-Dimethoxy-2,6-dimethyloct-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8-Dimethoxy-2,6-dimethyloct-2-ene is a terpene derivative of interest in various fields, including fragrance, flavor, and potentially pharmaceutical research due to its structural similarity to biologically active molecules. Accurate and reliable analytical methods are crucial for its detection, quantification, and structural elucidation in diverse matrices. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with alternative detection methods, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and sensitive detection.

Application Note:

GC-MS provides a robust method for both qualitative identification and quantitative determination of this compound. The mass spectrometer allows for confident identification based on the compound's unique mass spectrum, while the gas chromatograph separates it from other components in the sample matrix. This method is applicable to various sample types, including essential oils, cosmetic formulations, and biological matrices, after appropriate sample preparation.

Quantitative Data Summary:

Based on typical performance for similar analytes such as fragrance allergens and terpenes, the following quantitative data can be expected for a validated GC-MS method.[1][2]

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Linearity (R²) | > 0.995 |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Liquid-Liquid Extraction):

-

Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.

-

Add 5 mL of a suitable organic solvent (e.g., hexane or methyl tert-butyl ether).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-